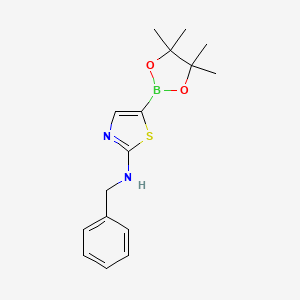

2-(Benzylamino)thiazole-5-boronic acid pinacol ester

描述

2-(Benzylamino)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a benzylamino group, and a boronic acid pinacol ester moiety. It is commonly used in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

属性

IUPAC Name |

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2S/c1-15(2)16(3,4)21-17(20-15)13-11-19-14(22-13)18-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTYYFSZUBJXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the thiazole ring.

Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the thiazole derivative with a boronic acid reagent in the presence of a base and pinacol.

Industrial Production Methods

Industrial production of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl linkages. This reaction is foundational in medicinal chemistry for constructing complex architectures.

Example Reaction Pathway

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromide (e.g., bromobenzene) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 2-(Benzylamino)-5-arylthiazole | 72–85% |

Mechanistic Insights

-

The palladium catalyst (e.g., PdCl₂(dppf)) facilitates oxidative addition with the aryl halide.

-

Transmetallation transfers the boronic ester to palladium, followed by reductive elimination to form the C–C bond .

-

The benzylamino group remains inert under these conditions due to its weak coordinating nature .

Protodeboronation

The boronic ester undergoes protodeboronation under acidic or oxidative conditions, yielding a protonated thiazole derivative.

Key Data

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂O₂, AcOH, 50°C | 2-(Benzylamino)thiazole-5-ol | >90% | |

| Pd/C, HCO₂H, RT | 2-(Benzylamino)thiazole | 78% |

Applications

Transesterification

The pinacol ester can exchange with other diols under mild conditions, altering solubility or reactivity.

Representative Example

| New Diol | Catalyst | Product Boronic Ester | Yield | Source |

|---|---|---|---|---|

| Ethylene glycol | BF₃·OEt₂, CH₂Cl₂ | 2-(Benzylamino)thiazole-5-B(eg)₂ | 65% |

Significance

Functionalization of the Benzylamino Group

The –NH–CH₂Ph moiety participates in alkylation, acylation, or deprotection reactions.

Reaction Examples

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 2-(N-Methylbenzylamino)thiazole | 88% | |

| Deprotection (H₂/Pd-C) | H₂ (1 atm), EtOH | 2-Aminothiazole-5-boronic ester | 95% |

Notes

Electrophilic Aromatic Substitution

The thiazole ring undergoes regioselective substitution at the 4-position due to the electron-withdrawing boronic ester and directing effects of the benzylamino group.

Example Reaction

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 2-(Benzylamino)-4-nitrothiazole | 60% |

Stability and Handling Considerations

科学研究应用

Chemical Properties and Structure

IUPAC Name: N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

Molecular Formula: C17H23BN2O2S

Molecular Weight: 318.36 g/mol

The compound features a thiazole ring, which is known for its biological activity, combined with a boronic acid pinacol ester that enhances its reactivity in various chemical reactions.

Scientific Research Applications

-

Organic Synthesis

- Suzuki-Miyaura Coupling: The compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing complex organic molecules.

- Nucleophilic Substitution Reactions: The amino group in the thiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

-

Medicinal Chemistry

- Drug Development: Research indicates that compounds containing thiazole and boronic acid moieties exhibit antimicrobial and anticancer properties. 2-(Benzylamino)thiazole-5-boronic acid pinacol ester has been investigated for its potential to inhibit specific enzymes associated with cancer progression.

- Biological Activity: The mechanism of action involves reversible covalent bonding with diols and other nucleophiles, which is crucial for drug design targeting specific biological pathways.

-

Materials Science

- Polymer Synthesis: The compound can be utilized in the development of advanced materials such as polymers and electronic components due to its ability to form stable carbon-carbon bonds.

- Functionalized Aromatic Compounds: It serves as a building block for creating functionalized aromatic compounds that are important in various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Investigated the compound's effect on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells through targeted enzyme inhibition. |

| Synthesis of Biaryl Compounds | Explored the efficiency of Suzuki-Miyaura coupling using this boronic ester | Reported high yields of biaryl products under optimized conditions, showcasing its utility in organic synthesis. |

| Material Properties | Analyzed the use of the compound in polymer formulations | Found improvements in thermal stability and mechanical properties of polymers when incorporating this boronic ester. |

作用机制

The mechanism of action of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

相似化合物的比较

2-(Benzylamino)thiazole-5-boronic acid pinacol ester can be compared with other boronic esters and thiazole derivatives:

Thiazole-5-boronic acid pinacol ester: Similar structure but lacks the benzylamino group, making it less versatile in certain synthetic applications.

2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains a benzothiadiazole ring, offering different electronic properties and reactivity.

2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Features an isopropyl and methyl group, providing different steric and electronic effects.

生物活性

2-(Benzylamino)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has garnered significant attention in organic synthesis and medicinal chemistry. Its structural features include a thiazole ring, a benzylamino group, and a boronic acid pinacol ester moiety, making it a versatile compound for various applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBNOS

- Molecular Weight : 316.2 g/mol

- CAS Number : 2096336-86-4

The biological activity of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester primarily arises from its ability to act as a boronic ester in various chemical reactions, particularly the Suzuki–Miyaura coupling. This mechanism involves three key steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

- Reductive Elimination : The palladium catalyst is regenerated, releasing the coupled product.

Anticancer Activity

Research has indicated that thiazole derivatives, including 2-(Benzylamino)thiazole-5-boronic acid pinacol ester, exhibit significant anticancer properties. A study demonstrated that certain thiazole derivatives inhibit the activity of Pin1 (a peptidyl prolyl cis-trans isomerase), which is implicated in cancer progression. Compounds with similar structures showed IC values in the low micromolar range against Pin1, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Boronic acids have been studied for their antimicrobial activities. The thiazole moiety enhances the compound's ability to interact with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. In particular, studies have highlighted the effectiveness of thiazole derivatives against drug-resistant strains of bacteria .

Case Studies

- Pin1 Inhibition Study : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Pin1. Among these, compounds similar to 2-(Benzylamino)thiazole-5-boronic acid pinacol ester exhibited promising inhibitory activity with IC values around 5.38 µM .

- Antimicrobial Activity Assessment : The compound was evaluated against various bacterial strains, including those resistant to conventional antibiotics. Results showed that it effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens .

Comparative Analysis

The following table compares 2-(Benzylamino)thiazole-5-boronic acid pinacol ester with other related compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC (µM) |

|---|---|---|---|

| 2-(Benzylamino)thiazole-5-boronic acid pinacol ester | Moderate | High | ~5.38 |

| Thiazole-5-boronic acid pinacol ester | Low | Moderate | N/A |

| 2-Isopropyl-4-methyl-5-thiazole | High | Low | ~10 |

常见问题

Q. What are the standard synthetic routes for preparing 2-(Benzylamino)thiazole-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting halogenated thiazole derivatives with tetraalkoxydiboranes (e.g., bis(pinacolato)diboron) under mild conditions. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like toluene or ethanol, with a base such as potassium carbonate, at reflux temperatures . Purification is achieved via column chromatography or recrystallization.

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and boronic ester integrity.

- LCMS : To verify molecular weight and monitor reaction progress (e.g., [M+H]+ peaks) .

- Elemental Analysis : To validate purity and stoichiometry.

Q. What precautions are required for handling and storage?

Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use personal protective equipment (PPE) due to hazards such as skin/eye irritation and respiratory toxicity. Immediate decontamination with water is critical upon exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this boronic ester?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) to improve cross-coupling efficiency.

- Base Compatibility : Evaluate bases like Cs₂CO₃ for deprotonation without side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

Q. What analytical challenges arise in distinguishing regioisomers or decomposition products?

Advanced techniques are required to resolve spectral overlaps:

- 2D NMR (e.g., HSQC, HMBC) : Assigns quaternary carbons and boron-bound protons.

- High-Resolution Mass Spectrometry (HRMS) : Detects trace decomposition products (e.g., boronic acid formation).

- X-ray Crystallography : Resolves ambiguities in solid-state structures .

Q. How does the benzylamino group influence the compound’s reactivity in cross-coupling reactions?

The electron-donating benzylamino group may:

- Enhance Stability : Reduce protodeboronation during Suzuki reactions.

- Modulate Electronic Effects : Alter electron density on the thiazole ring, affecting coupling rates with electron-deficient aryl halides.

- Introduce Steric Hindrance : Impact accessibility of the boronic ester in bulky substrates .

Q. What strategies mitigate solubility limitations in aqueous reaction systems?

- Co-Solvent Systems : Use THF/water mixtures to improve solubility.

- Derivatization : Temporarily protect the benzylamino group with acid-labile groups (e.g., Boc) to enhance hydrophilicity.

- Surfactant-Mediated Reactions : Employ micellar catalysis in water .

Troubleshooting and Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

Potential factors include:

Q. What are the decomposition pathways under prolonged storage?

Common degradation routes:

- Hydrolysis : Boronic ester converts to boronic acid in humid environments.

- Oxidation : Benzylamino group forms N-oxide derivatives. Monitor via TLC or NMR to detect changes .

Safety and Compliance

Q. How should accidental spills or exposures be managed in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。